molecular formula C25H21FN2O B10992952 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone

Cat. No.: B10992952
M. Wt: 384.4 g/mol
InChI Key: DFWRJGMIXKZOPS-UHFFFAOYSA-N
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Description

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom, which often enhances the biological activity and stability of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the fluorine atom and the diphenylethanone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions.

Chemical Reactions Analysis

Types of Reactions

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions can vary widely, from room temperature to high temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to its target, while the indole core can interact with various biological receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido

Properties

Molecular Formula

C25H21FN2O

Molecular Weight

384.4 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2,2-diphenylethanone

InChI

InChI=1S/C25H21FN2O/c26-19-11-12-22-20(15-19)21-16-28(14-13-23(21)27-22)25(29)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,24,27H,13-14,16H2

InChI Key

DFWRJGMIXKZOPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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